molecular formula C18H26O13 B14085092 Myxopyroside

Myxopyroside

Cat. No.: B14085092
M. Wt: 450.4 g/mol
InChI Key: BSLDUMMCFUUGHA-GPVKUPEOSA-N
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Description

Myxopyroside is an iridoid glycoside identified in plants such as Aloysia triphylla (lemon verbena) and Myxopyrum smilacifolium . Its molecular formula is C₁₈H₂₅O₁₃, with a molecular weight of 449.13 g/mol . Structurally, it features a β-D-glucopyranosyl unit linked to an iridoid aglycone, as confirmed by HPLC-ESI-TOF-MS and NMR spectroscopy . This compound is taxonomically significant in the Oleaceae family, serving as a marker for the Myxopyreae tribe (e.g., Myxopyrum, Nyctanthes) . While its bioactivity remains understudied, related iridoids exhibit anti-inflammatory, neuroprotective, and hepatoprotective properties .

Properties

Molecular Formula

C18H26O13

Molecular Weight

450.4 g/mol

IUPAC Name

dimethyl (1S,4aS,6R,7R,7aS)-5,6-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate

InChI

InChI=1S/C18H26O13/c1-27-15(25)5-4-29-17(8-7(5)11(21)12(22)9(8)16(26)28-2)31-18-14(24)13(23)10(20)6(3-19)30-18/h4,6-14,17-24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11?,12-,13+,14-,17+,18+/m1/s1

InChI Key

BSLDUMMCFUUGHA-GPVKUPEOSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2[C@H](C([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC

Canonical SMILES

COC(=O)C1C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

The preparation of Myxopyroside involves extraction from the roots of Myxopyrum smilacifolium Blume. The general experimental procedures include the use of spectroscopic data analysis such as ESI-MS, 1D-, and 2D-NMR . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.

Chemical Reactions Analysis

Myxopyroside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Iridoid Glycosides

Structural and Taxonomic Comparisons

Myxopyroside belongs to the iridoid glycoside class, sharing core structural features with compounds like shanzhiside , gardoside , and theveside (Table 1). Key differences include:

  • Molecular size : this compound (C₁₈H₂₅O₁₃) is larger than shanzhiside (C₁₆H₂₃O₁₁), gardoside (C₁₆H₂₁O₁₀), and theveside (C₁₆H₂₁O₁₁), influencing solubility and bioavailability .
  • Taxonomic distribution: this compound is chemotaxonomically linked to the Myxopyreae tribe, whereas gardoside and theveside are prevalent in Lippia and Forsythia species .
Table 1: Structural Comparison of this compound with Similar Iridoids
Compound Molecular Formula Molecular Weight (g/mol) Plant Source Taxonomic Tribe
This compound C₁₈H₂₅O₁₃ 449.13 Myxopyrum smilacifolium Myxopyreae
Shanzhiside C₁₆H₂₃O₁₁ 391.12 Aloysia triphylla Not specified
Gardoside C₁₆H₂₁O₁₀ 373.11 Aloysia triphylla Forsythieae
Theveside C₁₆H₂₁O₁₁ 389.11 Aloysia triphylla Not specified
Hydroxy-campsiside C₂₅H₂₉O₁₂ 521.17 Lamiaceae species Lamiales

Pharmacological Activity and Binding Affinity

Key findings include:

  • Binding energy : this compound has a docking score of -6.5 kcal/mol with COX-2, weaker than verbascoside (-16.4 kcal/mol) and arenarioside (-10.6 kcal/mol) .
  • Mechanism : this compound forms hydrogen bonds with HIS 226 and VAL 228 residues in COX-2, while verbascoside interacts with ARG 216 and ASN 144 .
  • Bioavailability : this compound shows low gastrointestinal absorption in pharmacokinetic studies, similar to arenarioside and verbascoside .
Table 2: Pharmacological Comparison
Compound Binding Energy (kcal/mol) Key Interactions (COX-2) Bioactivity Reported GI Absorption
This compound -6.5 HIS 226, VAL 228 Anti-inflammatory (potential) Low
Verbascoside -16.4 ARG 216, ASN 144 Antioxidant, anti-inflammatory Low
Arenarioside -10.6 GLY 225, VAL 220 Xanthine oxidase inhibition Low
3-Formylindole -4.5 Hydrophobic interactions Antifungal High

Extraction Efficiency and Yield

Supercritical fluid extraction (SFE) studies reveal that this compound is less abundant than gardoside and theveside in lemon verbena (Figure 1):

  • Gardoside : Dominates iridoid content (3,057–3,136 µg/g extract under optimal SFE conditions) .
  • Theveside : Previously reported as the most abundant, but yields vary with extraction parameters .
  • This compound : Consistently detected but at lower concentrations (9.4 µg/g extract in SFE condition 13) .

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